![molecular formula C7H12O2 B13009341 [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B13009341.png)
[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,2R,4S)-7-oxabicyclo[221]heptan-2-yl]methanol is a bicyclic organic compound with the molecular formula C7H12O2 It is characterized by a unique structure that includes a seven-membered oxabicyclo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol typically involves the following steps:
Starting Material: The synthesis often begins with norbornene, a readily available bicyclic compound.
Epoxidation: Norbornene undergoes epoxidation using a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the corresponding epoxide.
Ring Opening: The epoxide is then subjected to ring-opening reactions using various nucleophiles, such as methanol, under acidic or basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Halides, esters.
Scientific Research Applications
Chemistry
[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol is used as an intermediate in organic synthesis. Its unique structure makes it a valuable building block for the synthesis of complex molecules.
Biology
In biological research, this compound is studied for its potential as a ligand in enzyme-catalyzed reactions. Its rigid bicyclic structure can influence the binding affinity and specificity of enzymes.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its structural features can be exploited to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol exerts its effects depends on its application. In enzyme-catalyzed reactions, it may act as a substrate or inhibitor, binding to the active site of the enzyme and influencing its activity. The molecular targets and pathways involved vary based on the specific enzyme or receptor being studied.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: Similar in structure but lacks the oxabicyclo ring.
Borneol: A bicyclic alcohol with a similar framework but different functional groups.
Isoborneol: An isomer of borneol with a different spatial arrangement of atoms.
Uniqueness
[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol is unique due to its oxabicyclo ring system, which imparts distinct chemical and physical properties. This structural feature differentiates it from other bicyclic compounds and influences its reactivity and applications.
This detailed overview provides a comprehensive understanding of [(1R,2R,4S)-7-oxabicyclo[221]heptan-2-yl]methanol, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol |
InChI |
InChI=1S/C7H12O2/c8-4-5-3-6-1-2-7(5)9-6/h5-8H,1-4H2/t5-,6+,7-/m1/s1 |
InChI Key |
VCNMKDHFISMVQL-DSYKOEDSSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H](C[C@H]1O2)CO |
Canonical SMILES |
C1CC2C(CC1O2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


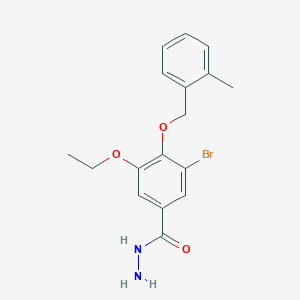
![N,N-dimethyl-2-{[(3-methyloxetan-3-yl)methyl]amino}acetamide](/img/structure/B13009269.png)
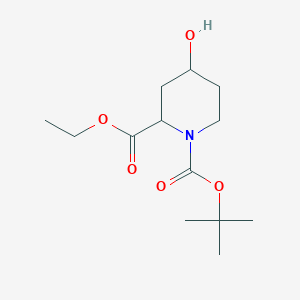

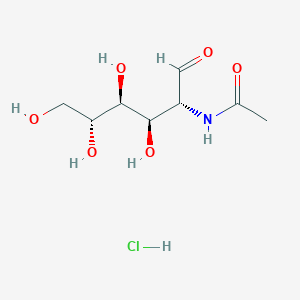
![6-(2-Methoxybenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B13009283.png)
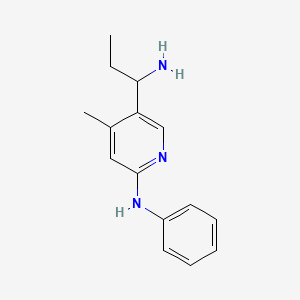
![9-Fluoro-2-azaspiro[5.5]undecane](/img/structure/B13009299.png)
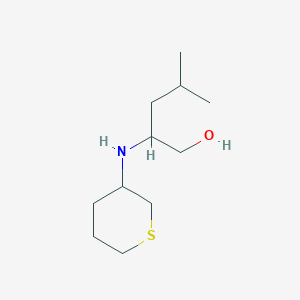
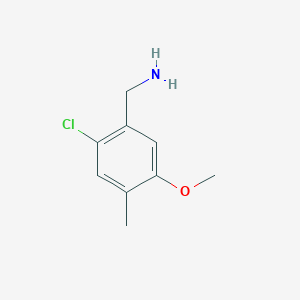
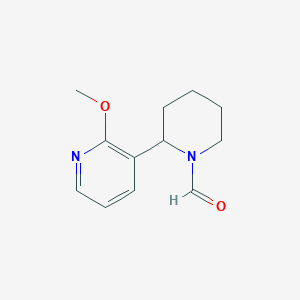
![1-[(Benzyloxy)carbonyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B13009334.png)
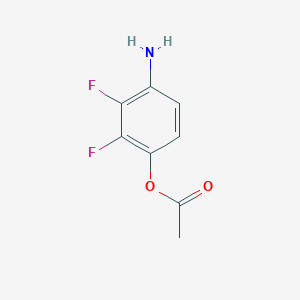
![7-Bromo-8-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13009346.png)
